7-(3-Chloropropoxy)-1,2,3,4-tetrahydroquinoline
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Overview
Description
7-(3-Chloropropoxy)-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Chloropropoxy)-1,2,3,4-tetrahydroquinoline typically involves the reaction of 1,2,3,4-tetrahydroquinoline with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like N,N-dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
7-(3-Chloropropoxy)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate and solvents such as DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-(3-Chloropropoxy)-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex quinoline derivatives with diverse biological activities.
Mechanism of Action
The mechanism of action of 7-(3-Chloropropoxy)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile
- 1,2,3-Benzotriazines
- 4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine
Uniqueness
7-(3-Chloropropoxy)-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and therapeutic applications .
Properties
Molecular Formula |
C12H16ClNO |
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Molecular Weight |
225.71 g/mol |
IUPAC Name |
7-(3-chloropropoxy)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H16ClNO/c13-6-2-8-15-11-5-4-10-3-1-7-14-12(10)9-11/h4-5,9,14H,1-3,6-8H2 |
InChI Key |
UCKBFURQPWBTHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)OCCCCl)NC1 |
Origin of Product |
United States |
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